molecular formula C16H21N3O4 B14047641 Boc-Ala[2-Bim(1-Me)]-OH

Boc-Ala[2-Bim(1-Me)]-OH

Cat. No.: B14047641
M. Wt: 319.36 g/mol
InChI Key: GHJTVSGOZPWXOR-NSHDSACASA-N
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Description

Boc-Ala[2-Bim(1-Me)]-OH, also known as (S)-3-(1H-benzo[d]imidazol-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a derivative of alanine. It is characterized by the presence of a benzimidazole group and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala[2-Bim(1-Me)]-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the benzimidazole moiety. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process may involve multiple steps, including the formation of intermediates and their subsequent purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Boc-Ala[2-Bim(1-Me)]-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Boc-Ala[2-Bim(1-Me)]-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Ala[2-Bim(1-Me)]-OH involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The benzimidazole moiety can interact with various molecular targets, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific substitution on the benzimidazole ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in peptide synthesis and medicinal chemistry .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

(2S)-3-(1-methylbenzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11(14(20)21)9-13-17-10-7-5-6-8-12(10)19(13)4/h5-8,11H,9H2,1-4H3,(H,18,22)(H,20,21)/t11-/m0/s1

InChI Key

GHJTVSGOZPWXOR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1C)C(=O)O

Origin of Product

United States

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